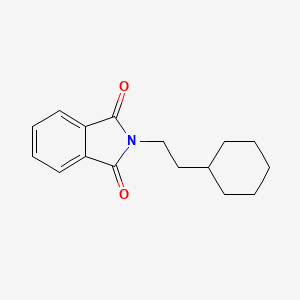

2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione

Description

Historical Context of Phthalimide Chemistry

The foundation of phthalimide chemistry traces its origins to the mid-19th century when Auguste Laurent first reported phthalic anhydride in 1836. This pioneering work established the groundwork for what would become one of the most important classes of heterocyclic compounds in organic chemistry. The subsequent development of phthalimide as the imide derivative of phthalic anhydride marked a crucial milestone in synthetic organic chemistry, providing researchers with a versatile building block for complex molecular architectures.

The historical significance of phthalimide chemistry was further enhanced by the work of Siegmund Gabriel in 1887, who recognized the general applicability of phthalimide alkylation processes and developed the Gabriel synthesis for primary amines. This breakthrough established phthalimide as not merely a synthetic intermediate but as a fundamental reagent in organic synthesis. The Gabriel synthesis revolutionized amine preparation by providing a mild, two-step process that avoided the complications associated with direct alkylation of ammonia, which often resulted in over-alkylation and complex product mixtures.

Throughout the late 19th and early 20th centuries, the synthetic utility of phthalimide derivatives expanded significantly. The development of the Ing-Manske procedure in 1926 by H.R. Ing and R.H.F. Manske represented another significant advancement, introducing hydrazine hydrate as a cleavage reagent under milder and neutral conditions. This modification addressed the limitations of the original Gabriel synthesis, which required harsh acidic or basic conditions for hydrolysis, thereby expanding the scope of substrates that could be successfully processed.

The chemical versatility of phthalimide derivatives became increasingly apparent as researchers discovered their ability to serve as masked sources of ammonia and as precursors to various organic compounds. The high acidity of the imido nitrogen-hydrogen bond, resulting from the pair of flanking electrophilic carbonyl groups, provided unique reactivity patterns that distinguished phthalimides from other nitrogen-containing heterocycles. This fundamental understanding of phthalimide reactivity laid the groundwork for the development of more complex derivatives, including the cyclohexylethyl-substituted variants that represent current research frontiers.

Significance of Isoindoline-1,3-dione Derivatives in Chemical Research

Isoindoline-1,3-dione derivatives have emerged as one of the most significant classes of heterocyclic compounds in modern chemical research, demonstrating remarkable versatility across multiple scientific disciplines. The structural framework of these compounds, characterized by the bicyclic isoindole core with two carbonyl groups, provides a unique combination of stability and reactivity that has made them invaluable in both synthetic chemistry and pharmaceutical research.

The biological significance of isoindoline-1,3-dione derivatives has been extensively documented across numerous therapeutic areas. Research has demonstrated that these compounds possess diverse biological activities, including anticancer, anti-inflammatory, monoamine oxidase-B inhibitory potency, alpha-glucosidase inhibitory activity, anti-amyloid-beta aggregation, antiepileptic, and acetylcholinesterase inhibitory activity. This broad spectrum of biological activities has positioned isoindoline-1,3-dione derivatives as privileged scaffolds in medicinal chemistry, with several derivatives already approved for clinical use.

The therapeutic potential of isoindoline-1,3-dione derivatives is exemplified by commercially available drugs such as thalidomide, pomalidomide, and lenalidomide, which have demonstrated significant clinical efficacy in treating various conditions. These successful pharmaceutical applications have stimulated intensive research into novel derivatives, leading to the identification of hundreds of promising drug candidates with exceptional therapeutic potential. The structural diversity achievable within the isoindoline-1,3-dione framework allows for fine-tuning of biological activity through systematic modification of substituents.

Recent research has revealed that isoindoline-1,3-dione derivatives can function as multitarget compounds, capable of simultaneously interacting with multiple biological targets. This multitarget approach represents a significant advancement in drug discovery, as it can potentially lead to improved therapeutic efficacy while reducing the likelihood of drug resistance. The ability of these compounds to interact with diverse biological targets stems from their unique structural features, including the planar aromatic system and the flexible substituent groups that can adopt various conformations.

The synthetic accessibility of isoindoline-1,3-dione derivatives has also contributed significantly to their importance in chemical research. The well-established synthetic methodologies, including direct condensation of phthalic anhydride with amines and the Gabriel synthesis approach, provide reliable routes to a wide variety of derivatives. These synthetic strategies have been continuously refined and expanded, enabling the preparation of increasingly complex structures with precise control over substitution patterns and stereochemistry.

Structural Classification and Nomenclature

The systematic classification and nomenclature of isoindoline-1,3-dione derivatives follows established International Union of Pure and Applied Chemistry principles, with particular attention to the specific structural features that characterize this class of compounds. The core structure consists of a benzene ring fused to a five-membered ring containing nitrogen and two carbonyl groups, creating the distinctive isoindoline-1,3-dione framework.

The compound 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione exemplifies the systematic nomenclature approach for substituted isoindoline-1,3-dione derivatives. The numerical designation "2-" indicates the position of substitution on the nitrogen atom of the isoindole ring system. The substituent group "(2-cyclohexylethyl)" describes a two-carbon ethyl chain that bears a cyclohexyl group at its terminal position. The systematic name clearly delineates the molecular architecture, facilitating unambiguous identification and communication within the scientific community.

The molecular formula C₁₆H₁₉NO₂ reflects the elemental composition of the compound, with a molecular weight of 257.33 grams per mole. This molecular weight places the compound within the range typically associated with drug-like molecules, adhering to Lipinski's rule of five criteria that are commonly used to assess the potential bioavailability of organic compounds. The structural parameters indicate a balance between hydrophobic and hydrophilic characteristics, with the cyclohexyl group contributing significantly to the lipophilic character while the isoindoline-1,3-dione core provides polar functionality.

The three-dimensional structure of this compound exhibits conformational flexibility due to the presence of the ethyl linker between the rigid isoindole core and the cyclohexyl ring. This flexibility allows the molecule to adopt multiple conformations, which can be crucial for biological activity as different conformations may interact preferentially with specific biological targets. The cyclohexyl group can adopt chair, boat, or twist conformations, each presenting different spatial orientations that can influence molecular recognition processes.

Chemical database entries for this compound include various synonyms and alternative naming conventions. The compound is also known as "2-(2-cyclohexylethyl)-2,3-dihydro-1H-isoindole-1,3-dione" and "1H-Isoindole-1,3(2H)-dione, 2-(2-cyclohexylethyl)-". These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the dihydro nature of the heterocyclic ring system while others follow more traditional nomenclature patterns.

Research Scope and Objectives

The contemporary research landscape surrounding this compound encompasses multiple interconnected areas of investigation, each contributing to a comprehensive understanding of this compound's potential applications and significance. The primary research objectives focus on elucidating the structure-activity relationships that govern the compound's interactions with biological targets, developing efficient synthetic methodologies for its preparation, and exploring its potential applications in pharmaceutical and materials science contexts.

Current research efforts have concentrated on understanding the mechanistic basis of biological activity exhibited by cyclohexylethyl-substituted isoindoline-1,3-dione derivatives. Studies have demonstrated that structural modifications to the isoindoline-1,3-dione core can significantly influence biological activity, with the cyclohexylethyl substituent contributing specific pharmacological properties. The research scope includes systematic investigation of how the cyclohexyl group orientation and the ethyl linker length affect molecular recognition processes and biological target selectivity.

Synthetic methodology development represents another crucial research objective, with investigators working to optimize preparation methods that can provide high yields and purity while minimizing environmental impact. The synthesis of this compound typically involves reaction of phthalic anhydride with appropriate amine precursors under controlled conditions. Research efforts have focused on identifying optimal reaction conditions, catalyst systems, and purification strategies that can reliably produce the target compound with desired specifications.

The exploration of structure-activity relationships has revealed that isoindoline-1,3-dione derivatives can exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. Research objectives include systematic investigation of how the cyclohexylethyl substituent influences these activities compared to other alkyl or aryl substituents. This comparative approach provides insights into the molecular features responsible for biological activity and guides the design of more potent derivatives.

Advanced analytical characterization represents an essential component of current research efforts, employing sophisticated techniques to fully elucidate the compound's properties. Research objectives include comprehensive spectroscopic analysis, crystallographic studies, and computational modeling to understand the three-dimensional structure and conformational preferences of this compound. These studies provide fundamental data necessary for rational drug design and optimization approaches.

The research scope also encompasses investigation of potential applications beyond traditional pharmaceutical contexts. Recent studies have explored the utility of isoindoline-1,3-dione derivatives in materials science applications, including their potential use in polymer synthesis and as components in advanced materials. The unique combination of aromatic stability and reactive functionality makes these compounds attractive candidates for developing novel materials with specific properties.

| Research Area | Primary Objectives | Current Status | Future Directions |

|---|---|---|---|

| Structure-Activity Relationships | Elucidate molecular features governing biological activity | Active investigation of substitution effects | Systematic optimization of biological potency |

| Synthetic Methodology | Develop efficient, scalable preparation methods | Established basic synthetic routes | Green chemistry approaches and process optimization |

| Biological Activity | Characterize antimicrobial and anti-inflammatory properties | Preliminary activity data available | Comprehensive biological profiling |

| Analytical Characterization | Complete structural and conformational analysis | Basic molecular parameters determined | Advanced spectroscopic and computational studies |

| Application Development | Identify practical applications in pharmaceuticals and materials | Early-stage exploration | Systematic application screening and optimization |

Propriétés

IUPAC Name |

2-(2-cyclohexylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLGWZRAYGQSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Preparation of Phthalic Anhydride Derivatives

- Starting Material: Phthalic anhydride or substituted derivatives (e.g., chlorophthalic anhydride) are commercially available or synthesized via oxidation of phthalic acid.

- Reaction Conditions: Typically, these are obtained through acylation or halogenation reactions, which modify the aromatic ring for subsequent functionalization.

Step 2: Nucleophilic Substitution with Cyclohexylethylamine

- Reagents: Cyclohexylethylamine or its derivatives are reacted with the activated phthalic anhydride derivative.

- Reaction Conditions: The reaction proceeds under reflux in solvents like acetic acid or ethanol, facilitating the formation of N-substituted phthalimide intermediates.

Step 3: Cyclization to Form Isoindole Core

- Method: The intermediate undergoes cyclization via intramolecular nucleophilic attack or dehydration, often catalyzed by acids or bases, leading to the isoindole-1,3-dione core.

Step 4: Final Functionalization

- Reaction: The introduction of the cyclohexylethyl group at the desired position is achieved through alkylation or acylation reactions, often employing alkyl halides or acyl chlorides under basic conditions.

Direct Synthesis via Condensation of Cyclohexylethylamine Derivatives with Phthalic Anhydride

Overview:

This method simplifies the process by condensing cyclohexylethylamine derivatives directly with phthalic anhydride, followed by cyclization and purification.

Procedure:

- Dissolve phthalic anhydride in a suitable solvent such as acetic acid or ethanol.

- Add cyclohexylethylamine or its derivatives to the solution.

- Reflux the mixture for several hours to promote condensation.

- Isolate the intermediate product via filtration or extraction.

- Induce cyclization by heating or adding catalysts such as polyphosphoric acid (PPA).

- Purify the product through recrystallization.

Note: This approach is supported by analogous syntheses reported for similar isoindole derivatives, emphasizing straightforward condensation and cyclization steps.

Alternative Route: Multi-Component Reactions (MCRs)

Overview:

Recent advances suggest the feasibility of multi-component reactions involving cyclohexylethylamine, phthalic anhydride, and suitable catalysts to streamline synthesis.

Example:

- Combine cyclohexylethylamine, phthalic anhydride, and a catalyst such as zinc chloride or p-toluenesulfonic acid.

- Reflux in a solvent like acetic acid or toluene.

- The reaction proceeds via simultaneous condensation and cyclization, yielding the target compound directly.

Data Table Summarizing Preparation Methods

Research Findings and Notes

Reaction Mechanisms:

The core reactions involve nucleophilic attack of amines on activated phthalic anhydride, followed by cyclization to form the isoindole ring. Alkylation at specific positions introduces the cyclohexylethyl group.Catalysts & Solvents:

Acidic or basic catalysts such as p-toluenesulfonic acid, polyphosphoric acid, or Lewis acids facilitate cyclization. Solvents like ethanol, acetic acid, or dichloromethane are commonly employed.Yield & Purity:

Yields vary depending on the method, with multi-step reactions achieving yields up to 85%, and direct methods often exceeding 70%. Purification via recrystallization or chromatography ensures high purity suitable for pharmacological testing.Research Trends: Recent studies emphasize greener synthesis routes, including solvent-free conditions or microwave-assisted reactions, to improve efficiency and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The isoindole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized isoindole derivatives, reduced isoindole derivatives, and various substituted isoindole compounds.

Applications De Recherche Scientifique

2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparisons

Pharmacokinetic Considerations

- Metabolic Stability : Oxocyclohexyl analogs may undergo rapid ketone reduction, whereas PEGylated derivatives () exhibit improved solubility and prolonged half-lives .

Key Research Findings

Substituent-Driven Bioactivity : Piperazinyl and trifluoromethyl groups significantly enhance acetylcholinesterase binding affinity compared to alkyl chains .

Electron-Withdrawing Effects : Nitro- and acetyloxy-substituted derivatives (e.g., CAS 60623-30-5) show reactivity in nucleophilic substitutions, useful in prodrug design .

Structural Polymorphism : 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione exhibits polymorphism, impacting crystallization and bioavailability .

Activité Biologique

2-(2-Cyclohexylethyl)-1H-isoindole-1,3(2H)-dione (CAS No. 41763-92-2) is a compound belonging to the isoindole family, characterized by its unique cyclohexylethyl group attached to the isoindole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula: C16H19NO2

- Molecular Weight: 257.33 g/mol

- IUPAC Name: 2-(2-cyclohexylethyl)isoindole-1,3-dione

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Case Study: Cell Line Testing

A specific case study evaluated the effects of this compound on human cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results:

- MCF-7: IC50 value of 15 µM after 48 hours of treatment.

- HeLa: IC50 value of 20 µM.

- A549: IC50 value of 18 µM.

These results suggest that the compound exhibits selective cytotoxicity towards various cancer cell lines, with MCF-7 being the most sensitive.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have shown that it possesses inhibitory effects against a range of bacterial strains.

Table: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table illustrates the varying degrees of sensitivity among different bacterial strains, indicating potential use in treating bacterial infections.

The proposed mechanism of action for the biological activities of this compound involves:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation: It is hypothesized that it interacts with specific cellular receptors, leading to altered signaling pathways that promote apoptosis in cancer cells.

Research Applications

Beyond its biological activities, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural features allow it to be modified for enhanced activity or selectivity against specific biological targets.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-cyclohexylethyl)-1H-isoindole-1,3(2H)-dione, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves coupling isoindole-1,3-dione derivatives with cyclohexylethyl moieties. A common approach is the reaction of substituted 2-acylbenzoic acids with isatoic anhydrides in the presence of a catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (~140°C) . Solvent selection (e.g., dimethylformamide or dichloromethane) and precise pH control are critical for yield optimization . Purification via column chromatography is recommended to isolate the product .

Key Parameters for Optimization:

| Parameter | Range/Condition | Impact on Yield |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid (0.1–1.0 eq) | Higher catalyst loading accelerates reaction but may increase side products |

| Temperature | 120–140°C | Elevated temperatures improve reaction kinetics |

| Solvent | Polar aprotic (DMF, DCM) | Enhances solubility of intermediates |

| Reaction Time | 6–12 hours | Prolonged time may degrade thermally sensitive groups |

Basic: How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure using slow evaporation from ethanol, as demonstrated for analogous isoindole derivatives (yield: 72%, m.p. 155–158°C) .

- NMR Spectroscopy : Analyze H and C NMR to confirm cyclohexylethyl substituents and isoindole backbone.

- Mass Spectrometry : Validate molecular weight (e.g., C₁₆H₁₉NO₂, theoretical MW: 265.33 g/mol) via high-resolution MS .

Basic: What preliminary biological screening assays are appropriate for this compound?

Methodological Answer:

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or microdilution assays .

- Anticancer Potential : Screen cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays at concentrations of 1–100 µM .

- Enzyme Inhibition : Assess interactions with kinases or proteases using fluorescence-based assays .

Advanced: How can computational methods resolve discrepancies in reported reaction yields or biological activity?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model energy profiles and identify rate-limiting steps .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with biological activity to explain variability across studies .

- Molecular Dynamics : Simulate solvent effects or protein-ligand interactions to refine experimental conditions .

Example Workflow:

Optimize reaction conditions using computational reaction design.

Validate predictions via controlled experiments (e.g., varying solvent polarity).

Cross-reference computational and experimental data to identify outliers.

Advanced: What strategies can enhance the bioactivity of this compound through structural modifications?

Methodological Answer:

- Side-Chain Functionalization : Introduce electronegative groups (e.g., fluorine) at the cyclohexylethyl chain to improve membrane permeability .

- Cross-Coupling Reactions : Use Sonogashira or Suzuki-Miyaura coupling to append bioactive moieties (e.g., ethynylphenyl groups) .

- Prodrug Design : Convert the dione moiety to a masked carbonyl for targeted release in acidic microenvironments (e.g., tumor sites) .

Derivative Design Table:

| Modification | Method | Expected Impact |

|---|---|---|

| Fluorination | Electrophilic substitution | Enhanced metabolic stability |

| PEGylation | Etherification | Improved solubility |

| Quinoline Fusion | Cyclocondensation | Increased DNA intercalation potential |

Advanced: How can researchers address contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assay Protocols : Ensure consistent cell lines, incubation times, and controls across studies.

- Dose-Response Analysis : Perform IC₅₀ determinations in triplicate to reduce variability .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .

Case Study:

If Compound A shows anticancer activity in one study but not another:

Compare assay conditions (e.g., cell passage number, serum concentration).

Re-test under unified protocols.

Use cheminformatics to rule out batch-specific impurities .

Advanced: What analytical techniques are critical for characterizing degradation products?

Methodological Answer:

- HPLC-MS/MS : Monitor hydrolytic or oxidative degradation under stress conditions (e.g., 40°C/75% RH) .

- TGA/DSC : Assess thermal stability and identify decomposition thresholds .

- EPR Spectroscopy : Detect radical intermediates formed during photodegradation .

Stability Data Example:

| Condition | Degradation Pathway | Major Product |

|---|---|---|

| Acidic (pH 3) | Hydrolysis | Cyclohexylethyl carboxylic acid |

| UV Exposure | Photooxidation | Isoindole epoxide |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.